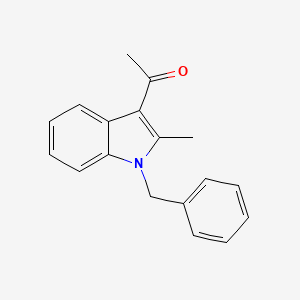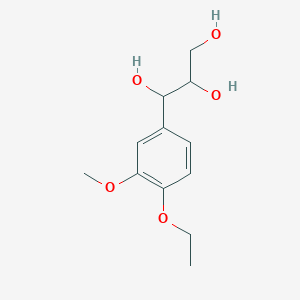
1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol is an organic compound characterized by its unique structure, which includes an ethoxy and methoxy group attached to a phenyl ring, and a propane-1,2,3-triol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with glycerol under acidic or basic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate hemiacetal, followed by cyclization and reduction to yield the final triol product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-ethoxy-3-methoxybenzoic acid, while reduction can produce 1-(4-ethoxy-3-methoxyphenyl)propan-1-ol .
Applications De Recherche Scientifique
1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)propane-1,2,3-triol: Similar structure but with a hydroxy group instead of an ethoxy group.
1-(4-Methoxyphenyl)propane-1,2,3-triol: Lacks the ethoxy group, making it less hydrophobic.
1-(4-Ethoxyphenyl)propane-1,2,3-triol: Lacks the methoxy group, affecting its reactivity and solubility .
Uniqueness
1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol is unique due to the presence of both ethoxy and methoxy groups, which influence its chemical properties, such as solubility, reactivity, and biological activity. These functional groups make it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
77891-26-0 |
|---|---|
Formule moléculaire |
C12H18O5 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
1-(4-ethoxy-3-methoxyphenyl)propane-1,2,3-triol |
InChI |
InChI=1S/C12H18O5/c1-3-17-10-5-4-8(6-11(10)16-2)12(15)9(14)7-13/h4-6,9,12-15H,3,7H2,1-2H3 |
Clé InChI |
ISRHZKJJXUZJMI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(C(CO)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


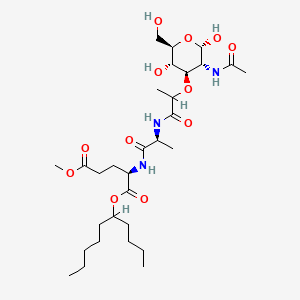
![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)
![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)
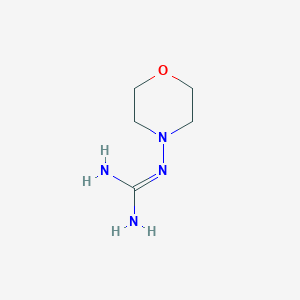
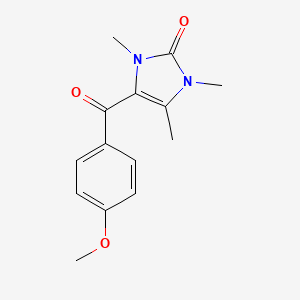
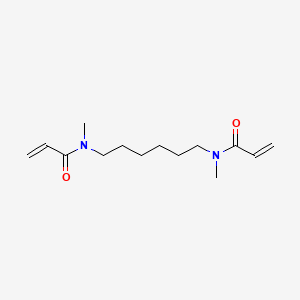
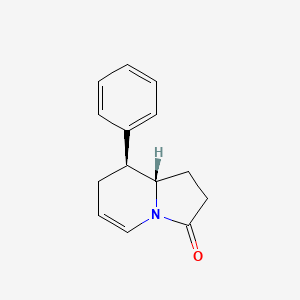
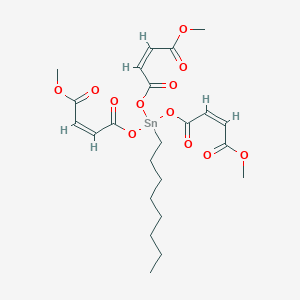
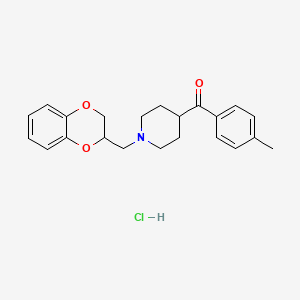
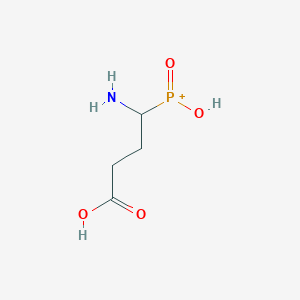
![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
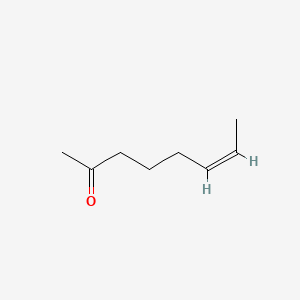
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)
